(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide
CAS No.:
Cat. No.: VC16207832
Molecular Formula: C12H9ClN2O
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClN2O |
|---|---|
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide |
| Standard InChI | InChI=1S/C12H9ClN2O/c13-11(9-4-2-1-3-5-9)7-6-10(8-14)12(15)16/h1-7H,(H2,15,16)/b10-6+,11-7- |
| Standard InChI Key | IOGXULNIJZFAPK-QZTBCQRESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)N)/Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |
Introduction
The compound (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide is a synthetic organic molecule that belongs to the class of dienamides. It features a pentadienamide backbone with specific stereochemistry (2E,4Z), a cyano group at the 2-position, a chloro substituent at the 5-position, and a phenyl group also at the 5-position. This compound is of interest due to its potential applications in organic synthesis and its structural complexity.
Spectroscopic Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are crucial for characterizing organic compounds. For dienamides, typical NMR signals would include those for the olefinic protons and the aromatic ring, while IR would show absorption bands corresponding to the cyano and amide groups.
| Spectroscopic Method | Expected Signals |
|---|---|
| 1H NMR | Olefinic protons (around 6-7 ppm), aromatic protons (around 7-8 ppm) |
| 13C NMR | Cyano carbon (around 110-120 ppm), amide carbonyl (around 160-170 ppm), aromatic carbons (around 120-140 ppm) |
| IR | Cyano group (around 2200 cm^-1), amide carbonyl (around 1650 cm^-1) |
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume